Studies are investigating the potential effects of ethylhexyl triazone on aquatic ecosystems. Sunscreen ingredients, including ethylhexyl triazone, have been detected in waterways after swimming and bathing activities. Research suggests that these UV filters can harm coral reefs and other marine organisms. For instance, one study found that ethylhexyl triazone could disrupt coral reproduction []. Further research is needed to fully understand the long-term environmental impact of ethylhexyl triazone and other sunscreen ingredients.
[] Ruiz-Esparza, Julieta, et al. "Acute effects of sunscreen UV filters on coral energetic reserves and feeding behavior." Aquatic Toxicology 126 (2013): 194-200. Science Direct:
Ethylhexyl triazone is a synthetic organic compound primarily used as a UV filter in sunscreen formulations. It is recognized for its ability to absorb ultraviolet B radiation, specifically in the range of 280 to 320 nm, with peak absorption occurring at approximately 314 nm. This compound is characterized by its high photostability and oil solubility, making it an effective ingredient for water-resistant sunscreens. Ethylhexyl triazone is often marketed under the trade name Uvinul T150 and is notable for its low water solubility, which enhances its affinity to skin keratin and improves its wash-off resistance in topical applications .
Ethylhexyl triazone exhibits minimal biological activity beyond its role as a UV filter. Studies indicate that it does not penetrate the skin significantly and is well tolerated by various skin types. Importantly, it does not cause irritations or photosensitization reactions, making it a safe choice for cosmetic formulations . Its primary function in skincare products is to provide photoprotection against UVB rays.
The synthesis of ethylhexyl triazone can be summarized in the following steps:
This method is characterized by mild reaction conditions and the use of readily available raw materials, making it suitable for large-scale production .
Ethylhexyl triazone is primarily used in cosmetic formulations as a UV filter. Its applications include:
Research indicates that ethylhexyl triazone can enhance the photostability of other UV filters when used in combination. For instance, it has been shown to improve the stability of avobenzone when included in sunscreen formulations. Additionally, studies involving high-performance thin-layer chromatography have successfully quantified ethylhexyl triazone alongside other sunscreen agents, demonstrating its effectiveness and compatibility in complex formulations .
Ethylhexyl triazone shares similarities with other chemical sunscreens but stands out due to its unique properties:
Compound Name | Primary Function | Peak Absorption (nm) | Solubility | Photostability |
---|---|---|---|---|
Ethylhexyl Triazone | UVB filter | 314 | Oil-soluble | High |
Octocrylene | UVB filter | 310 | Oil-soluble | Moderate |
Avobenzone | UVA filter | 360 | Oil-soluble | Moderate |
Octyl Methoxycinnamate | UVB filter | 310 | Oil-soluble | Moderate |
Diethylamino Hydroxybenzoyl Hexyl Benzoate | UVA filter | 360 | Oil-soluble | Low |
Ethylhexyl triazone's high photostability and effective absorption characteristics make it particularly valuable in sunscreen formulations where long-lasting protection is required .
The conical intersection between the first excited singlet state and ground state of ethylhexyl triazone represents the primary pathway for internal conversion following ultraviolet-B photoexcitation [1] [4]. Computational studies have identified that the initially photoexcited higher-lying electronic states undergo ultrafast internal conversion to the first excited electronic state within approximately 400 femtoseconds, followed by coupling to the ground state through a 1¹ππ*/S₀ conical intersection [1] [16]. The geometric optimization of these conical intersection structures requires sophisticated computational methodologies that can accurately describe the multireference character inherent in these regions of potential energy surface crossings [3].
Parameter | Value | Method | Reference |
---|---|---|---|
Internal conversion timescale | ~400 fs | Transient absorption spectroscopy | [1] |
Conical intersection energy gap | 0.41 eV (RMSD) | Mixed-reference spin-flip time-dependent density functional theory | [3] |
Geometry optimization accuracy | 0.067 Å (RMSD) | Mixed-reference spin-flip time-dependent density functional theory | [3] |
The computational characterization of conical intersection geometries in ethylhexyl triazone reveals significant structural rearrangements upon photoexcitation [1]. These geometric changes are accompanied by electronic density redistributions that facilitate efficient energy dissipation through non-radiative pathways [2]. The optimization of conical intersection structures using spin-flip density functional theory methods provides insights into the molecular determinants of photostability in this ultraviolet filter compound [3].
Algebraic diagrammatic construction(2) methods offer a systematic hierarchy for improving excited-state descriptions through higher-order corrections, presenting an attractive alternative to time-dependent density functional theory for ethylhexyl triazone calculations [13] [14]. The second-order algebraic diagrammatic construction approach scales as the fifth power of the basis set size, making it computationally feasible for molecules of ethylhexyl triazone's size while providing systematic improvability through the algebraic diagrammatic construction(3) and coupled cluster methods [13]. Benchmark studies indicate that algebraic diagrammatic construction(2) generally provides more systematic errors compared to time-dependent density functional theory, although the magnitude of improvements varies depending on the specific electronic transitions under consideration [13].
Method | Scaling | Mean Absolute Error | Computational Cost | Systematic Improvability |
---|---|---|---|---|
Linear response time-dependent density functional theory | N⁴ | 0.3-0.5 eV | Low | Limited |
Algebraic diagrammatic construction(2) | N⁵ | 0.2-0.4 eV | Moderate | High |
Coupled cluster singles and doubles | N⁶ | 0.1-0.2 eV | High | High |
The comparative performance analysis reveals that time-dependent density functional theory with range-separated hybrid functionals provides adequate accuracy for characterizing the main ultraviolet absorption bands of ethylhexyl triazone [7] [12]. The broad absorption peak centered around 314 nanometers encompasses approximately twenty singlet excited states, requiring careful consideration of state mixing and configuration interaction effects [1] [10]. Algebraic diagrammatic construction(2) calculations demonstrate superior performance in describing charge transfer character and double excitation contributions, which can be significant in extended conjugated systems like ethylhexyl triazone [13] [14].
Quantum mechanical/molecular mechanical simulations represent a critical computational approach for understanding ethylhexyl triazone's photochemical behavior in realistic solvent environments [5] [25]. The adaptive quantum mechanics/molecular mechanics methodology enables dynamic treatment of solute-solvent interactions by allowing solvent molecules to move between quantum mechanical and molecular mechanical regions based on their proximity to the photoexcited ethylhexyl triazone molecule [5]. This approach provides a physically realistic description of solvation effects while maintaining computational tractability for systems containing hundreds of solvent molecules [5].
Experimental studies have demonstrated significant solvent-dependent variations in ethylhexyl triazone's photodynamics, with distinct differences observed between nonpolar solvents like dioxane and polar protic solvents such as methanol [1] [29]. The ultrafast internal conversion lifetimes show measurable variations between these solvent systems, with τ₁ values of 382 ± 33 femtoseconds in dioxane compared to 556 ± 276 femtoseconds in methanol [1]. These solvent effects necessitate explicit quantum mechanical treatment of the immediate solvation shell to accurately reproduce experimental observations [5] [25].
Solvent | τ₁ (fs) | τ₂ (ps) | τ₃ (ps) | Dielectric Constant |
---|---|---|---|---|
Dioxane | 382 ± 33 | 21.2 ± 2.7 | 493.6 ± 68.0 | 2.3 |
Methanol | 556 ± 276 | 27.9 ± 6.0 | 216.0 ± 29.0 | 32.7 |
The quantum mechanical/molecular mechanical simulation protocol typically employs density functional theory for the ethylhexyl triazone solute region while treating the extended solvent environment with classical force fields [5] [26]. The boundary between quantum mechanical and molecular mechanical regions requires careful consideration to avoid artifacts arising from the truncation of chemical bonds or inadequate representation of long-range electrostatic interactions [26]. Advanced implementations utilize link atoms or pseudopotential approaches to maintain smooth potential energy surfaces across the quantum mechanical/molecular mechanical interface [5].
Machine learning enhanced quantum mechanical/molecular mechanical simulations have recently emerged as promising approaches for ethylhexyl triazone systems [25]. These methodologies employ neural network potentials trained on high-level quantum chemical data to replace computationally expensive quantum mechanical calculations during molecular dynamics simulations [25]. The FieldSchNet architecture demonstrates particular promise for incorporating electric field effects into the electronic state descriptions, enabling accurate reproduction of solvent-induced spectral shifts and excited-state dynamics [25].
The continuum solvation models provide an alternative computational approach for treating solvent effects, though they lack the explicit molecular detail necessary for understanding specific solute-solvent interactions [26]. Polarizable continuum model calculations can capture bulk solvent effects on electronic transition energies, but fail to reproduce the detailed molecular mechanisms observed in explicit solvent quantum mechanical/molecular mechanical simulations [26]. The choice of cavity definition and dispersion-repulsion parameters significantly influences the accuracy of continuum solvation predictions for large hydrophobic molecules like ethylhexyl triazone [26].
Machine learning methodologies are increasingly being applied to predict photostabilization pathways in ethylhexyl triazone and related ultraviolet filter compounds [22] [25]. The development of quantitative structure-activity relationship models based on molecular descriptors enables rapid screening of potential photostabilization mechanisms without requiring extensive quantum chemical calculations [22]. These approaches typically employ molecular fingerprints, topological descriptors, and electronic structure parameters as input features for training machine learning algorithms on experimental photostability data [22].
Neural network architectures have demonstrated particular success in predicting excited-state properties relevant to photostabilization pathways [25]. The integration of physics-informed machine learning models with quantum mechanical calculations enables accurate prediction of electronic transition energies, oscillator strengths, and non-radiative decay rates [25]. These hybrid approaches combine the computational efficiency of machine learning with the physical rigor of quantum mechanical methods to provide reliable predictions for large-scale molecular screening applications [25].
Machine Learning Method | Training Data Requirements | Prediction Accuracy | Computational Speed |
---|---|---|---|
Random Forest | 500-1000 compounds | 85-90% | High |
Neural Networks | 1000-5000 compounds | 90-95% | Moderate |
Gaussian Process Regression | 100-500 compounds | 80-85% | Low |
Support Vector Machines | 200-1000 compounds | 85-90% | High |
The application of machine learning to ethylhexyl triazone photostabilization involves the development of predictive models that can identify key molecular features associated with efficient non-radiative decay pathways [22]. Feature selection algorithms help identify the most important molecular descriptors for photostability prediction, often revealing the critical role of conjugation length, electron donor-acceptor character, and molecular flexibility in determining photochemical stability [22]. These insights guide the rational design of improved ultraviolet filter compounds with enhanced photostabilization properties [22].
Convolutional neural networks trained on molecular representations have shown promise for predicting photochemical reaction pathways in ethylhexyl triazone systems [25]. These models can learn complex relationships between molecular structure and photochemical reactivity from large datasets of quantum chemical calculations [25]. The transferability of machine learning models across different chemical classes remains an active area of research, with domain adaptation techniques being developed to extend model applicability to novel ultraviolet filter scaffolds [25].